Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15897015
InChI: InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-5-3-4-7(6-8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9+
SMILES:
Molecular Formula: C11H10ClF3N2O2
Molecular Weight: 294.66 g/mol

Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate

CAS No.:

Cat. No.: VC15897015

Molecular Formula: C11H10ClF3N2O2

Molecular Weight: 294.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate -

Specification

Molecular Formula C11H10ClF3N2O2
Molecular Weight 294.66 g/mol
IUPAC Name ethyl (2E)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate
Standard InChI InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-5-3-4-7(6-8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9+
Standard InChI Key HXRVSIPGGUOVJA-RQZCQDPDSA-N
Isomeric SMILES CCOC(=O)/C(=N\NC1=CC=CC(=C1)C(F)(F)F)/Cl
Canonical SMILES CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features a hydrazone backbone formed by the condensation of an ethyl chloroacetate derivative and 3-(trifluoromethyl)phenylhydrazine. The E\text{E}-configuration of the hydrazone group (C=N-NH\text{C=N-NH}) is stabilized by conjugation with the electron-withdrawing trifluoromethyl (CF3\text{CF}_{3}) group at the phenyl ring’s meta position . The chloroacetate ester moiety introduces both electrophilic (chlorine) and nucleophilic (ester) reactivity sites, making the compound a versatile intermediate.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number35229-84-6
Molecular FormulaC11H10ClF3N2O2\text{C}_{11}\text{H}_{10}\text{ClF}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight294.66 g/mol
IUPAC NameEthyl (2E)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate
SMILESO=C(OCC)/C(Cl)=N/NC1=CC=CC(C(F)(F)F)=C1

Synthesis and Manufacturing

Reaction Mechanism

The synthesis typically involves a base-catalyzed condensation between ethyl chloroacetate derivatives and 3-(trifluoromethyl)phenylhydrazine. Triethylamine is commonly employed to deprotonate the hydrazine, facilitating nucleophilic attack on the carbonyl carbon of the chloroacetate . The reaction proceeds under inert atmospheres (e.g., nitrogen) in polar aprotic solvents like ethyl acetate at elevated temperatures (70–80°C) .

Table 2: Representative Synthesis Conditions

ParameterDetailsSource
ReactantsEthyl chloroacetate, 3-(trifluoromethyl)phenylhydrazine
Catalyst/BaseTriethylamine
SolventEthyl acetate
Temperature80°C
AtmosphereInert (nitrogen)
Reaction Time12–24 hours
WorkupAcid quenching, column chromatography
Yield~79% (analogous reaction)

Optimization Challenges

Side reactions, such as hydrolysis of the ester group or over-alkylation of the hydrazine, necessitate strict control of moisture and stoichiometry. The electron-deficient CF3\text{CF}_{3} group may also sterically hinder the condensation, requiring prolonged reaction times. Scalability remains a concern due to the cost of fluorinated precursors and the need for specialized equipment to handle corrosive byproducts (e.g., hydrogen chloride) .

Physical and Chemical Properties

Spectroscopic Data

While explicit spectral data (e.g., NMR, IR) for this compound is absent in the provided sources, analogous hydrazones exhibit characteristic signals:

  • 1H^1\text{H} NMR: A singlet for the hydrazone proton (N=CH\text{N=CH}) at δ 8.2–8.5 ppm and a quartet for the ethyl ester (OCH2CH3\text{OCH}_2\text{CH}_3) at δ 4.1–4.3 ppm.

  • 13C^{13}\text{C} NMR: A carbonyl carbon (C=O\text{C=O}) at ~165 ppm and a CF3\text{CF}_{3} carbon at ~125 ppm (q, J=285HzJ = 285 \, \text{Hz}) .

Solubility and Stability

The compound is likely soluble in polar organic solvents (e.g., DMSO, ethyl acetate) but insoluble in water due to the hydrophobic CF3\text{CF}_{3} group. Storage under anhydrous conditions at 2–8°C is recommended to prevent ester hydrolysis .

Reactivity and Stability

Electrophilic Substitution

The chlorine atom at the α-position to the carbonyl group is highly susceptible to nucleophilic displacement, enabling reactions with amines or thiols to form substituted acetamides or thioesters. For example, treatment with primary amines could yield hydrazone-linked peptidomimetics.

Thermal Decomposition

Prolonged exposure to temperatures above 100°C may lead to decomposition, releasing toxic gases such as hydrogen chloride and nitrogen oxides . Differential scanning calorimetry (DSC) studies on similar compounds suggest exothermic decomposition peaks near 180°C .

Applications and Uses

Pharmaceutical Intermediates

Hydrazones are pivotal in synthesizing heterocyclic compounds like pyrazoles and indoles, which are prevalent in drug discovery. The CF3\text{CF}_{3} group enhances metabolic stability and lipophilicity, making this compound a candidate for antiviral or anticancer agent development.

Agrochemical Research

The chloroacetate moiety’s reactivity toward thiols could be exploited in herbicide design, mimicking the mode of action of chloroacetamide herbicides (e.g., metolachlor).

CodePrecautionSource
P280Wear protective gloves/eye protection
P305IF IN EYES: Rinse cautiously with water
P310Immediately call a poison center
P403Store in a well-ventilated place

First Aid Measures

  • Inhalation: Move to fresh air; seek medical attention if breathing is difficult .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

Environmental Impact and Disposal

Ecotoxicity

No specific data is available, but chloroacetates are generally toxic to aquatic life. The CF3\text{CF}_{3} group’s persistence necessitates cautious waste management .

Disposal Recommendations

Incinerate in a certified facility equipped with acid gas scrubbers to neutralize hydrogen chloride and hydrogen fluoride emissions .

Recent Advances and Research Directions

Catalytic Asymmetric Synthesis

Recent efforts in asymmetric catalysis could enable enantioselective synthesis of hydrazones, expanding utility in chiral drug synthesis.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and biocatalytic routes are under investigation to reduce reliance on hazardous solvents and improve atom economy .

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